molecular formula C8H9BClFO3 B1461635 2-Chloro-3-ethoxy-6-fluorophenylboronic acid CAS No. 957120-93-3

2-Chloro-3-ethoxy-6-fluorophenylboronic acid

Cat. No.: B1461635
CAS No.: 957120-93-3
M. Wt: 218.42 g/mol
InChI Key: OYOREJXDXHCMPQ-UHFFFAOYSA-N
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Description

2-Chloro-3-ethoxy-6-fluorophenylboronic acid is a chemical compound with the molecular formula C8H9BClFO3 and a molecular weight of 218.42 . It is a solid substance with a white color .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl ring substituted with a chlorine atom, a fluorine atom, an ethoxy group, and a boronic acid group . Unfortunately, a detailed structural analysis is not available in the search results.


Chemical Reactions Analysis

Boronic acids, including this compound, are commonly used in Suzuki coupling reactions . Protodeboronation of boronic esters, a process that involves the removal of a boron group, is another reaction that boronic acids can undergo .


Physical and Chemical Properties Analysis

This compound is a solid substance with a white color . It has a melting point of 127-129°C . The compound’s density, boiling point, and flash point are not specified in the search results .

Safety and Hazards

This compound is classified as an irritant, with hazard statements indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing with plenty of soap and water if skin contact occurs .

Biochemical Analysis

Biochemical Properties

2-Chloro-3-ethoxy-6-fluorophenylboronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes involved in the Suzuki-Miyaura coupling reaction, such as palladium catalysts . The nature of these interactions involves the formation of a boronate ester intermediate, which facilitates the transfer of organic groups between molecules. Additionally, this compound can interact with proteins and other biomolecules, potentially influencing their function and stability .

Cellular Effects

The effects of this compound on various cell types and cellular processes are of great interest. This compound has been shown to influence cell signaling pathways, particularly those involving kinase enzymes . By modulating kinase activity, this compound can affect gene expression and cellular metabolism. For instance, it may alter the phosphorylation status of key signaling proteins, thereby impacting downstream cellular responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. One of the primary mechanisms involves the inhibition or activation of enzymes, such as kinases, by forming covalent bonds with active site residues . This interaction can lead to changes in enzyme conformation and activity, ultimately affecting cellular processes. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but it may degrade when exposed to extreme temperatures or reactive chemicals . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro assays . These effects may include alterations in cell viability, proliferation, and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and exert beneficial effects on cellular function . At higher doses, it can induce toxic or adverse effects, such as oxidative stress and apoptosis . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is most effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its role in Suzuki-Miyaura coupling reactions . This compound interacts with enzymes and cofactors that facilitate the formation of carbon-carbon bonds, thereby influencing metabolic flux and metabolite levels . Additionally, this compound may be metabolized by cellular enzymes, leading to the formation of reactive intermediates that can further participate in biochemical reactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. This compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments, such as the cytoplasm or nucleus, where it can exert its effects . The distribution of this compound within tissues can also influence its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, by targeting signals or post-translational modifications . The localization of this compound within these compartments can affect its interactions with biomolecules and its overall biochemical activity .

Properties

IUPAC Name

(2-chloro-3-ethoxy-6-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BClFO3/c1-2-14-6-4-3-5(11)7(8(6)10)9(12)13/h3-4,12-13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYOREJXDXHCMPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1Cl)OCC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10659366
Record name (2-Chloro-3-ethoxy-6-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957120-93-3
Record name B-(2-Chloro-3-ethoxy-6-fluorophenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957120-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Chloro-3-ethoxy-6-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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